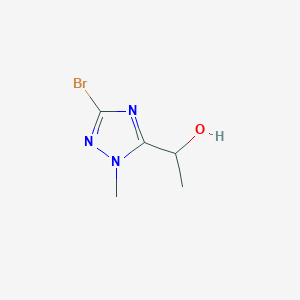
3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol
Vue d'ensemble
Description
3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound features a bromine atom, a methyl group, and an ethanol group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Bromination: The triazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide.
Methylation: The brominated triazole is methylated using a methylating agent like methyl iodide.
Ethanol Addition: Finally, the methylated triazole is reacted with an appropriate reagent to introduce the ethanol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts may also be used to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as an amino or hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)acetaldehyde or 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid.
Reduction: 1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanol.
Substitution: 1-(3-amino-1-methyl-1H-1,2,4-triazol-5-yl)ethanol or 1-(3-hydroxy-1-methyl-1H-1,2,4-triazol-5-yl)ethanol.
Applications De Recherche Scientifique
3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The bromine atom and the triazole ring play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)ethanol: Similar structure but with a chlorine atom instead of bromine.
1-(3-fluoro-1-methyl-1H-1,2,4-triazol-5-yl)ethanol: Similar structure but with a fluorine atom instead of bromine.
1-(3-iodo-1-methyl-1H-1,2,4-triazol-5-yl)ethanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can affect the compound’s chemical and biological properties.
Propriétés
Formule moléculaire |
C5H8BrN3O |
|---|---|
Poids moléculaire |
206.04 g/mol |
Nom IUPAC |
1-(5-bromo-2-methyl-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C5H8BrN3O/c1-3(10)4-7-5(6)8-9(4)2/h3,10H,1-2H3 |
Clé InChI |
DGEBTHFTDOINLS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=NN1C)Br)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













